6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a cyclopentaquinoline derivative characterized by methyl substituents at positions 6 and 8 and a carboxylic acid group at position 3.
Properties
IUPAC Name |
6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-6-9(2)13-12(7-8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAYMJLUZNBPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 247225-90-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other relevant biological effects.
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.3 g/mol
- CAS Number : 247225-90-7
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
In Vitro Studies
The antibacterial activity was assessed using the agar diffusion method against several strains including:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
- Bacillus subtilis (B. subtilis)
- Pseudomonas aeruginosa (P. aeruginosa)
The Minimum Inhibitory Concentration (MIC) values were determined for these strains, as summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | >256 |
| Pseudomonas aeruginosa | >256 |
The compound exhibited significant antibacterial activity against S. aureus with a MIC of 64 μg/mL, indicating its potential as a therapeutic agent against infections caused by this bacterium .
Cytotoxicity Studies
In addition to its antibacterial properties, the cytotoxicity of the compound was evaluated using mouse macrophage cell lines (RAW 264.7). The results indicated that:
- Compound IC50 Values :
- For this compound: 98.2 μg/mL
- For a control antibiotic (Ampicillin): comparable values were observed.
These findings suggest that while the compound possesses antibacterial activity, it also exhibits low cytotoxicity towards mammalian cells, making it a candidate for further development as an antibacterial agent with a favorable safety profile .
The mechanism by which this compound exerts its antibacterial effects appears to be related to its structural modifications that enhance lipophilicity and facilitate penetration into bacterial membranes. The length and flexibility of side chains in related compounds have been shown to significantly influence their antibacterial efficacy .
Case Studies and Research Findings
A study published in MDPI highlighted the structural modifications of quinoline derivatives that led to increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin. The research demonstrated that compounds with longer side chains exhibited stronger activity against S. aureus and E. coli .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Pharmacological Effects
The pharmacological and physicochemical properties of cyclopentaquinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Cyclopentaquinoline Derivatives
Structure-Activity Relationship (SAR) Trends
- Halogen Substitutions : Bromine, chlorine, or iodine at the para position (4BP-TQS, 4CP-TQS, 4IP-TQS) retain agonist activity but differ in activation kinetics .
- Sulfonamide vs. Carboxylic Acid : Sulfonamide derivatives (e.g., TQS series) exhibit distinct binding modes at transmembrane nAChR sites compared to carboxylic acid-containing analogues .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Methyl groups in the target compound likely increase logP compared to polar nitro or sulfonamide derivatives, enhancing membrane permeability.
- Ionization : The 4-carboxylic acid (pKa ~3.8 predicted ) may limit central nervous system (CNS) penetration due to ionization at physiological pH, unlike neutral esters or sulfonamides.
Q & A
Basic: What are the established synthetic routes for 6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the Friedländer annulation , where substituted anthranilic acid derivatives react with ketones or aldehydes under acidic conditions to form the quinoline core . For cyclopenta-fused derivatives like this compound, intramolecular cyclization of intermediates (e.g., ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate analogs) in boiling diphenyl ether or via hydrolysis with NaOH/MeOH can yield the carboxylic acid moiety . Reaction temperature and solvent polarity significantly impact purity: higher temperatures (>100°C) in diphenyl ether improve cyclization efficiency (60% yield), while controlled alkaline hydrolysis minimizes side reactions (86.5% yield) .
Advanced: How can researchers resolve contradictions in reported antibacterial efficacy of quinoline-4-carboxylic acid derivatives across different studies?
Discrepancies often arise from structural variability (e.g., halogen substitution patterns) and assay conditions . For example:
- Fluoro-substituted derivatives (e.g., 6-fluoro-8-chloro analogs) show enhanced Gram-negative activity due to improved membrane penetration, but efficacy drops in acidic media due to reduced solubility .
- Steric effects from the cyclopenta ring may limit binding to bacterial topoisomerases compared to simpler quinolones .
To address contradictions:- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes.
- Standardize MIC assays across bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) to control for resistance mechanisms .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C-NMR : The cyclopenta ring protons (δ 1.5–3.0 ppm) and quinoline aromatic protons (δ 7.0–8.5 ppm) are diagnostic. Carboxylic acid protons appear as broad singlets (δ ~12 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group .
- HRMS : Accurate mass analysis (e.g., m/z 287.1162 for C₁₅H₁₇NO₂) validates molecular formula .
Advanced: What strategies are employed to enhance the metabolic stability of this compound in in vivo models?
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester derivatives) improves oral bioavailability by reducing polarity . Hydrolysis in vivo regenerates the active form.
- Structural rigidification : Introducing methyl groups at C6 and C8 (as in this compound) reduces CYP450-mediated oxidation by sterically blocking metabolic hotspots .
- Co-crystallization studies : Modifying the cyclopenta ring with bromine or nitro groups enhances binding to serum albumin, prolonging half-life .
Basic: What are the key structural features of this compound that contribute to its biological activity?
- Cyclopenta[c]quinoline scaffold : Enhances lipophilicity, facilitating membrane penetration .
- 6,8-Dimethyl groups : Improve metabolic stability by shielding the aromatic system from oxidative degradation .
- Carboxylic acid moiety : Critical for chelating Mg²⁺ ions in bacterial DNA gyrase, mimicking fluoroquinolone mechanisms .
Advanced: How do electronic effects of substituents modulate the compound’s interaction with bacterial targets?
- Electron-withdrawing groups (EWGs) (e.g., -F, -Cl) at C6/C8 increase acidity of the carboxylic acid, strengthening Mg²⁺ chelation and gyrase inhibition .
- Electron-donating groups (EDGs) (e.g., -OCH₃) reduce binding affinity by destabilizing the deprotonated carboxylate form required for enzyme interaction .
- DFT calculations (B3LYP/6-31G*) can predict substituent effects on charge distribution and optimize activity .
Basic: What in vitro assays are recommended for preliminary evaluation of antibacterial activity?
- Agar diffusion (zone of inhibition) : Identifies broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Broth microdilution (MIC/MBC) : Quantifies potency; for this compound, MIC values <128 µg/mL against S. aureus indicate promising activity .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- pH adjustment : Buffering to pH 7.4 (physiological conditions) ionizes the carboxylic acid, enhancing aqueous solubility .
- Nanoformulation : Liposomal encapsulation improves bioavailability in ex vivo models .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: What computational tools can predict SAR for novel derivatives of this compound?
- Molecular docking (AutoDock Vina) : Models interactions with E. coli DNA gyrase (PDB: 1KZN) to prioritize substituents at C3 and C4 .
- QSAR models : Utilize Hammett σ constants and π-hydrophobicity parameters to correlate substituent effects with MIC values .
- ADMET prediction (SwissADME) : Forecasts bioavailability, CYP450 inhibition, and toxicity early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
